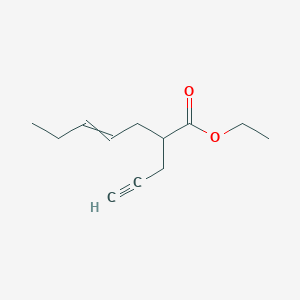![molecular formula C22H20N2O6 B12537682 1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene) CAS No. 142347-52-2](/img/structure/B12537682.png)
1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene) is an organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two nitrobenzene moieties via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene) typically involves the following steps:
Nitration of 2,3,5,6-Tetramethyl-1,4-dihydroxybenzene: This step involves the nitration of 2,3,5,6-tetramethyl-1,4-dihydroxybenzene using a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce nitro groups at the para positions.
Etherification: The nitrated product is then subjected to etherification with 4-nitrophenol in the presence of a suitable base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product is the corresponding diamine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
1,1’-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene) has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of polyimide coatings for electronic applications, such as IC passivation and dielectric layers for multichip modules.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1,1’-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene) involves its interaction with molecular targets through its nitro and ether functional groups. The nitro groups can undergo reduction to form reactive intermediates, which can further interact with biological molecules or participate in polymerization reactions. The ether linkages provide structural stability and influence the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: A related compound with amino groups instead of nitro groups, used in similar applications but with different reactivity.
1,4-Dimethoxy-2,3,5,6-tetramethylbenzene: Another related compound with methoxy groups, used in organic synthesis and materials science.
Uniqueness
1,1’-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene) is unique due to its combination of nitro and ether functional groups, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
142347-52-2 |
|---|---|
Molecular Formula |
C22H20N2O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1,2,4,5-tetramethyl-3,6-bis(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C22H20N2O6/c1-13-14(2)22(30-20-11-7-18(8-12-20)24(27)28)16(4)15(3)21(13)29-19-9-5-17(6-10-19)23(25)26/h5-12H,1-4H3 |
InChI Key |
JZTOSTGPPMCYQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC2=CC=C(C=C2)[N+](=O)[O-])C)C)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


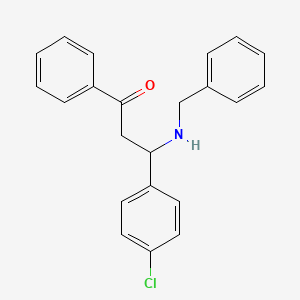
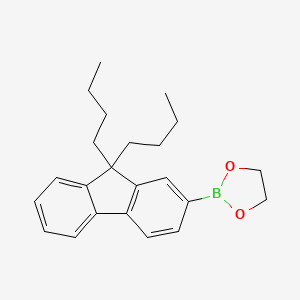



![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)

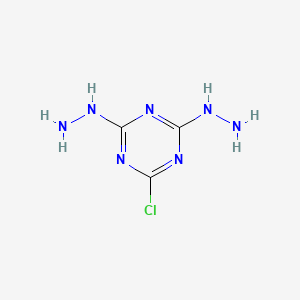

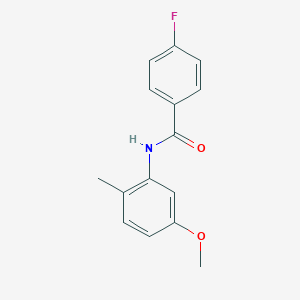

![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-](/img/structure/B12537649.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
